1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Overview
Description
1-[4-(Bromomethyl)phenyl]-1H-pyrrole is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The specific chemical of interest, 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, incorporates a bromomethyl group attached to a phenyl ring, which is then linked to the pyrrole unit. This structure suggests potential reactivity and applications in polymer synthesis, luminescence, and as an intermediate in organic synthesis due to the presence of the reactive bromomethyl group.
Synthesis Analysis
The synthesis of related pyrrole compounds often involves palladium-catalyzed aryl-aryl coupling reactions, such as the Suzuki coupling, which may be applicable to the synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole. For instance, π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units are synthesized using palladium-catalyzed coupling of diboronic acids with bromophenyl-substituted pyrrolo[3,4-c]pyrrole derivatives (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, can be analyzed through techniques such as X-ray crystallography. For similar compounds, crystal structure analysis reveals conformations of the pyrroline and dihydropyran rings and orientations of substituent groups, providing insights into the molecular geometry and potential intermolecular interactions (Nirmala et al., 2009).
Chemical Reactions and Properties
The presence of the bromomethyl group in 1-[4-(Bromomethyl)phenyl]-1H-pyrrole suggests its potential utility in further chemical transformations. Brominated pyrrole derivatives are known to participate in reactions such as visible light-mediated annulation with arylalkynes to form pyrrolo[1,2-a]quinolines, showcasing the reactivity of the bromo-substituent in facilitating cyclization reactions (Das, Ghosh, & Koenig, 2016).
Physical Properties Analysis
The physical properties of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, such as solubility and melting point, would likely be influenced by the bromomethyl and phenyl groups. Similar compounds have been studied for their solubility in various solvents, which is crucial for their application in synthesis and material science (Li, Li, Gao, & Lv, 2019).
Chemical Properties Analysis
The chemical properties of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, including reactivity and stability, can be inferred from studies on similar brominated pyrrole derivatives. For example, the bromination of pyrrole oxides leads to the formation of 2H-pyrrole 1-oxide derivatives, highlighting the reactivity of the bromo group in electrophilic substitution reactions (Black & Blackman, 1979).
Scientific Research Applications
1. Boronic Acids for Sensing Applications
- Application Summary: Boronic acids, which can interact with diols and strong Lewis bases such as fluoride or cyanide anions, are increasingly used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
- Methods of Application: The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
- Results or Outcomes: The diverse range of uses and applications for boronic acids are covered in this mini-review of papers published during 2013 .
2. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles
- Application Summary: New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .
- Methods of Application: Bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
- Results or Outcomes: The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields . The best yield was achieved in the case of 2-[(4-bromomethyl)phenyl]-5-phenyl-1,3,4-oxadiazole (4a), in which three aromatic rings are directly conjugated (93%, Table 2, Entry 6) .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation4. It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection4.
Future Directions
While 1-[4-(Bromomethyl)phenyl]-1H-pyrrole has gained significant research attention due to its potential applications in various fields1, specific future directions for its use and study are not available from the web search results.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.
properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNJHFDDUGRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383678 | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
CAS RN |
184698-65-5 | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 184698-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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